

The M5 Receptor: A Pivotal Modulator of Dopamine Release

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M5

Cat. No.: B069691

[Get Quote](#)

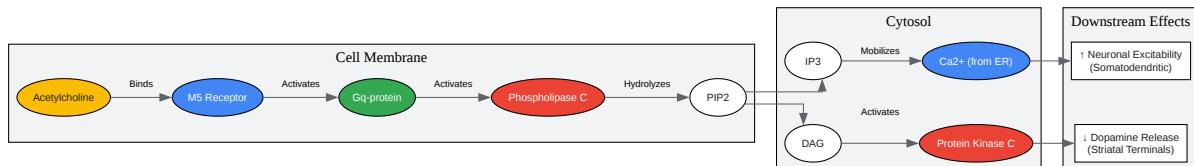
An In-depth Technical Guide for Researchers and Drug Development Professionals

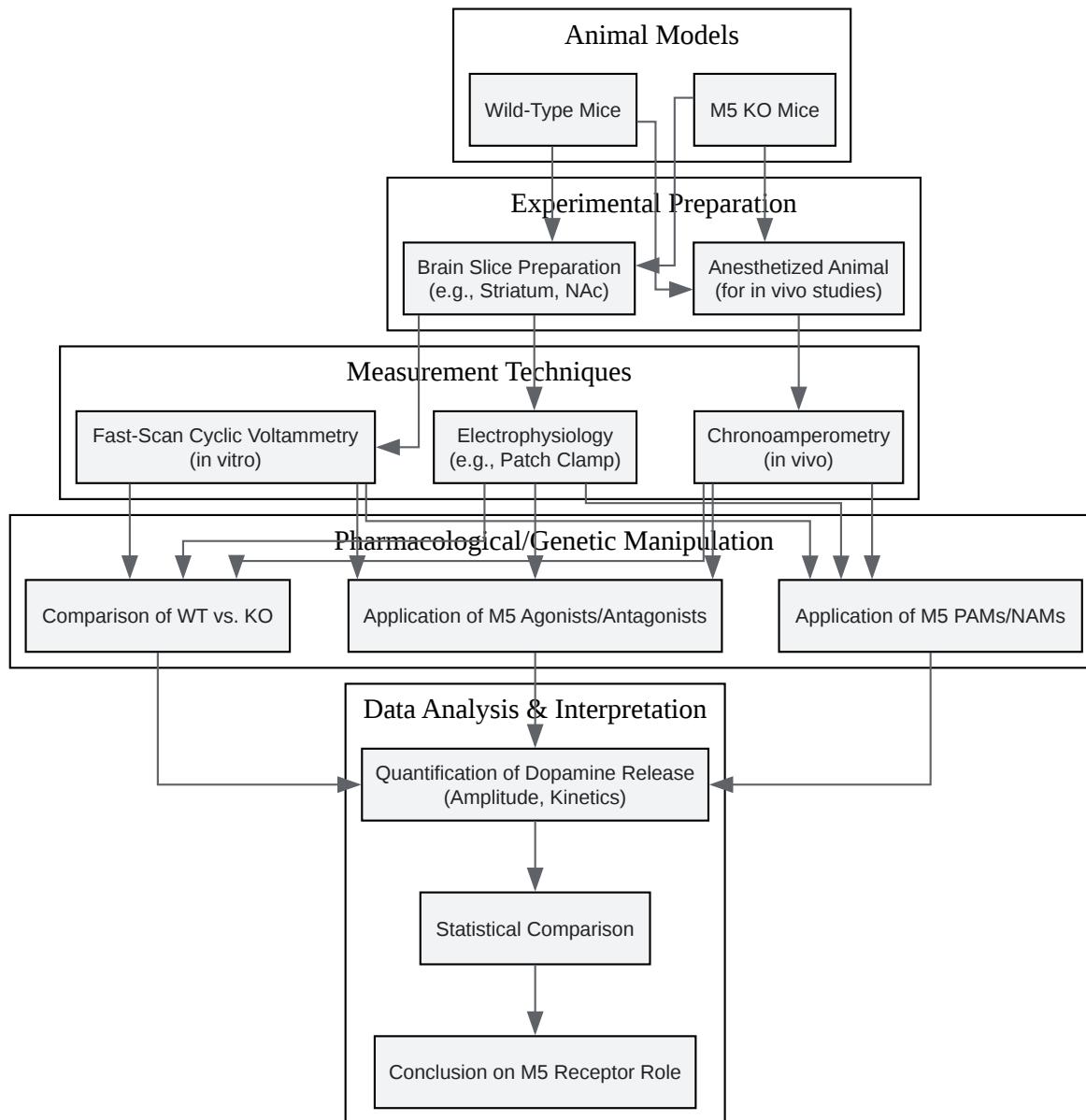
The **M5** muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed on midbrain dopamine neurons, has emerged as a critical regulator of dopamine signaling.[1][2][3] [4][5] Its unique localization and significant influence on dopamine release and neuron excitability position it as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia and substance use disorders.[1][6][7] This guide provides a comprehensive overview of the **M5** receptor's role in dopamine modulation, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Quantitative Data on M5 Receptor-Mediated Dopamine Modulation

The following table summarizes the key quantitative findings from studies investigating the impact of **M5** receptor activation and inhibition on dopamine release and neuron activity.

Experimental Model	Brain Region	Pharmacological Agent/Genetic Modification	Key Quantitative Finding	Reference
Wild-type mice brain slices	Dorsolateral Striatum	10 μ M Oxotremorine-M (Oxo-M)	Decreased evoked dopamine overflow to 44.7 \pm 5.1% of baseline. [1]	[1]
M5 knockout (KO) mice brain slices	Dorsolateral Striatum	10 μ M Oxo-M	Greater reduction in evoked dopamine release (15.8 \pm 3.9% of baseline) compared to wild-type mice. [1]	[1]
Wild-type mice brain slices	Dorsolateral Striatum	3 μ M Oxo-M	Reduced evoked dopamine release to 81.1 \pm 15.3% of baseline. [1]	[1]
M5 KO mice brain slices	Dorsolateral Striatum	3 μ M Oxo-M + VU0238429 (M5 PAM)	No enhancement of Oxo-M's effect (74.0 \pm 14.1% of baseline), unlike in wild-type. [1]	[1]


Wild-type mice brain slices	Nucleus	0.5 μ M Oxo-M	Potentiated single-pulse evoked	[8]
	Accumbens (NAc) Core		dopamine transients to 126 \pm 4% of baseline. [8]	
M5 KO mice brain slices	Nucleus	0.5 μ M Oxo-M	No effect on peak dopamine amplitude (94.1 \pm	[8]
	Accumbens (NAc) Core		5.2% of baseline).[8]	
M5 Heterozygous (HET) mice brain slices	Nucleus	0.5 μ M Oxo-M	Similar potentiation to wild-type (126 \pm 4% of baseline)	[8]
	Accumbens (NAc) Core		in the early phase, with no significant attenuation over time.[8]	
Male wild-type mice	Nucleus	Electrical stimulation	Nicotinic blocker reduced	[2]
	Accumbens		dopamine transients by 56 \pm 2% from baseline.[2]	
Male M5 KO mice	Nucleus	Electrical stimulation	Nicotinic blocker caused a smaller reduction in dopamine transients (46 \pm 1% from baseline)	[2]


compared to
wild-type.[\[2\]](#)

Core Signaling Pathway of the M5 Receptor on Dopamine Neurons

M5 receptors are Gq-protein coupled receptors.[\[6\]](#) Upon activation by acetylcholine, the **M5** receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. annualreviews.org [annualreviews.org]
- 7. Targeting the Actions of Muscarinic Receptors on Dopamine Systems: New Strategies for Treating Neuropsychiatric Disorders | Annual Reviews [annualreviews.org]
- 8. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The M5 Receptor: A Pivotal Modulator of Dopamine Release]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b069691#role-of-m5-receptor-in-dopamine-release-and-modulation\]](https://www.benchchem.com/product/b069691#role-of-m5-receptor-in-dopamine-release-and-modulation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com